4-Methyl-3-pentenoic acid

Flavor Chemistry Hop Aroma GC-MS/O

4-Methyl-3-pentenoic acid (4-methylpent-3-enoic acid, pyroterebic acid) is a short-chain, methyl-branched monounsaturated fatty acid with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is structurally defined by a double bond between the third and fourth carbons and a methyl substituent at the fourth position of the pentenoic acid chain.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1866-96-2
Cat. No. B7791111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-pentenoic acid
CAS1866-96-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=CCC(=O)O)C
InChIInChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)
InChIKeyCQJHAULYLJXJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-pentenoic acid (CAS 504-85-8, formerly 1866-96-2): A C6 Methyl-Branched Unsaturated Fatty Acid for Odorant Research and Oxidation Marker Applications


4-Methyl-3-pentenoic acid (4-methylpent-3-enoic acid, pyroterebic acid) is a short-chain, methyl-branched monounsaturated fatty acid with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. It is structurally defined by a double bond between the third and fourth carbons and a methyl substituent at the fourth position of the pentenoic acid chain [2]. The primary and valid CAS Registry Number for this compound is 504-85-8; the number 1866-96-2 is a deleted or replaced entry in the CAS registry and should not be used for procurement or identification [3]. It is a volatile organic compound and a bacterial metabolite that occurs naturally in hop essential oil and as a degradation product of beer bitter acids [2].

Why 4-Methyl-3-pentenoic Acid Cannot Be Replaced by Other Methyl-Branched Pentenoic or Hexenoic Acids


The olfactory and chemical properties of 4-methyl-3-pentenoic acid are exquisitely sensitive to the position of the methyl branch, the location of the double bond, and the overall chain length. Even closely related analogs, such as the 2-methyl-3-pentenoic acid isomer (FEMA 3464) or the chain-extended (E)-4-methyl-3-hexenoic acid, exhibit dramatically different odor profiles, flavor dilution (FD) factors, and biological roles. These differences directly impact their utility as sensory standards, oxidative spoilage markers in fermented beverages, and bacterial metabolites [1]. Furthermore, the regulatory status of these compounds differs: 2-methyl-3-pentenoic acid is a permitted flavoring agent in the United States, whereas 4-methyl-3-pentenoic acid is not, mandating precise sourcing for food-contact research or industrial flavor applications [2].

Quantitative Differentiation of 4-Methyl-3-pentenoic Acid vs. Structural Analogs in Odor Potency, Biogenesis, and Regulatory Status


Odor Potency in Hop Volatile Oil: FD Factor 4 vs. 32 for Saturated Methyl-Branched Acids

In a direct head-to-head comparison using aroma extract dilution analysis (AEDA) on hop volatile oil, 4-methyl-3-pentenoic acid exhibited a flavor dilution (FD) factor of 4, whereas the structurally related saturated acids 3-methylbutanoic acid and 2-methylbutanoic acid both showed FD factors of 32 [1]. The FD factor is a measure of odor potency in the sample matrix, with higher values indicating greater contribution to the overall aroma. This eightfold difference quantifies the significantly lower sensory impact of the unsaturated 4-methyl-3-pentenoic acid compared to its saturated counterparts in the same matrix. Its odor quality was described as sweaty/urine-like/malodor in laundry, distinct from the sweaty/rancid/cheese-like note of the saturated acids [1].

Flavor Chemistry Hop Aroma GC-MS/O AEDA

Unique Photodegradation Marker: Formation from trans-Isohumulone in Beer

4-Methyl-3-pentenoic acid is a specific and quantifiable degradation product of the 4-methyl-3-pentenoyl side chain of trans-isohumulone, a principal bitter component of beer, upon UV irradiation at 313 nm [1]. This photochemical cleavage is unique to the isohumulone structure and yields nine volatile products derived from the side chain [1]. In a separate mechanistic study, the oxidative hydrolytic cleavage of isohumulones was shown to release 4-methyl-3-pentenoic acid as a flavor-active substance reminiscent of old, oxidized hops [2]. This biogenesis pathway is not shared by saturated methyl-branched acids like 3-methylbutanoic acid or by the 2-methyl-3-pentenoic acid isomer, which are not direct products of isohumulone photolysis.

Beer Chemistry Photodegradation Hop Bitter Acids Oxidation Marker

Regulatory Divergence: Absence of GRAS/FEMA Status vs. Isomer 2-Methyl-3-pentenoic Acid

A critical distinction for procurement in food-related research is the regulatory status. The isomer 2-methyl-3-pentenoic acid (CAS 37674-63-8) is listed by the U.S. FDA as a flavoring agent and carries FEMA number 3464, indicating its Generally Recognized As Safe (GRAS) status for use in food [1]. In contrast, 4-methyl-3-pentenoic acid (CAS 504-85-8) does not appear in the FDA's Substances Added to Food (EAFUS) database and has no assigned FEMA number [2]. This fundamental regulatory difference mandates that researchers requiring food-grade materials cannot legally substitute one isomer for the other in applications intended for human consumption.

Food Regulation Flavoring Agent GRAS FEMA

Gas Chromatographic Retention: HP-5 RI 1011 Enables Targeted Analysis

For analytical chemists developing targeted methods, the gas chromatographic retention index (RI) on a non-polar HP-5 column is 1011 [1]. This value provides a system-independent reference for identifying 4-methyl-3-pentenoic acid in complex matrices like hop oil or beer headspace. While direct RI comparisons for all analogs are not available in a single study, this specific value allows for differentiation from co-eluting compounds. For context, the saturated analog 3-methylbutanoic acid has a reported apolar RI of 813 [2], demonstrating how the unsaturation and methyl-branching pattern significantly shifts retention behavior and facilitates separation.

Analytical Chemistry GC-MS Retention Index Volatile Analysis

Validated Application Scenarios for 4-Methyl-3-pentenoic Acid Based on Quantitative Evidence


Sensory Reference Standard for Hop and Beer Flavor Research

Flavor chemists and sensory scientists can use 4-methyl-3-pentenoic acid as a quantitative reference standard to calibrate the sweaty/urine-like odor note in hop volatile oils and beer. Its FD factor of 4 [1] and its distinct odor quality differentiate it from the more potent saturated acids (FD 32). This allows researchers to create precise odor reconstitution models and assess the contribution of this specific compound to the overall aroma profile.

Oxidative Spoilage Marker in Brewing Quality Control

Given its unique formation from the photodegradation of trans-isohumulone [1], 4-methyl-3-pentenoic acid serves as a specific chemical marker for light-induced oxidation in beer. Brewing quality control laboratories can monitor its levels via GC-MS to detect early signs of light-struck spoilage, differentiating it from other degradation pathways that produce different volatile markers.

Bacterial Metabolite Studies and Pathway Elucidation

As a confirmed bacterial metabolite [1], this compound is a valuable tool for microbiologists investigating fatty acid degradation pathways. It can be used as a substrate or analytical standard in studies involving bacterial strains like Salinispora tropica [2], where it is produced in the headspace, aiding in the discovery of novel enzymatic transformations or biosynthetic gene clusters.

Non-Food Flavor and Fragrance Research Intermediate

Because it lacks GRAS/FEMA status for direct food use [1], 4-methyl-3-pentenoic acid is best suited as a synthetic intermediate or research compound in non-ingestible fragrance applications, such as in laundry malodor studies [2]. Its distinct odor profile makes it a candidate for developing functional fragrances designed to mimic or mask specific malodors in household and industrial products.

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